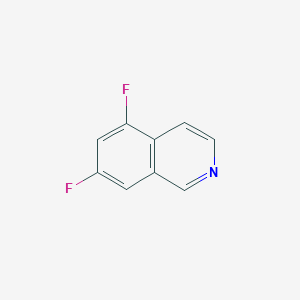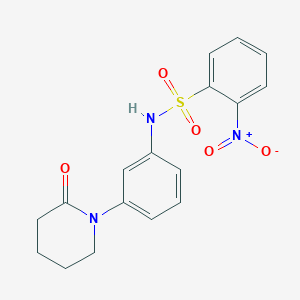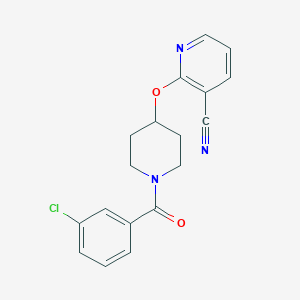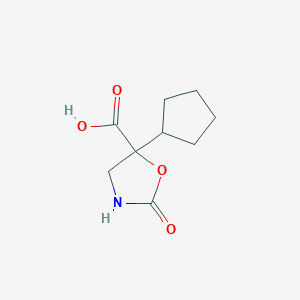
5,7-Difluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions on the isoquinoline ring, which imparts distinct chemical and physical properties.
Mecanismo De Acción
Target of Action
It’s worth noting that fluorinated quinolines, a family to which 5,7-difluoroisoquinoline belongs, are known to exhibit remarkable biological activity and have found applications in medicine . They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Fluorinated quinolines are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Fluorinated quinolines are known to affect various biochemical pathways, leading to their remarkable biological activity .
Pharmacokinetics
The pharmacokinetic properties of fluorinated quinolines, in general, contribute to their bioavailability and therapeutic potential .
Result of Action
Fluorinated quinolines are known to exhibit remarkable biological activity, affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action of various chemical compounds, including fluorinated quinolines .
Análisis Bioquímico
Biochemical Properties
It is known that fluorinated quinolines, a group to which 5,7-Difluoroisoquinoline belongs, have been used in the development of synthetic antimalarial drugs, such as fluoroquine .
Cellular Effects
These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluorinated quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of fluorinated quinolines can vary over time, with changes observed in their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of fluorinated quinolines can vary with dosage, with potential threshold effects and toxic or adverse effects observed at high doses .
Metabolic Pathways
Fluorinated quinolines are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that fluorinated quinolines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that fluorinated quinolines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroisoquinoline can be achieved through various methodologies. One common approach involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done using electrophilic fluorination reactions, where fluorine sources such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used under controlled conditions . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by the construction of the fused pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Difluoroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,7-Difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated isoquinolines, including this compound, are explored for their potential as pharmaceutical agents due to their bioactivity and ability to interact with biological targets.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Difluoroisoquinoline
- 6,7-Difluoroisoquinoline
- 5,7-Difluoroquinoline
Uniqueness
5,7-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects. This positioning can influence the compound’s reactivity, binding affinity, and overall bioactivity compared to other fluorinated isoquinolines and quinolines .
Propiedades
IUPAC Name |
5,7-difluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBWMGAXHCNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide](/img/structure/B2941604.png)
![1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2941605.png)
![1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2941606.png)
![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)
![1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2941613.png)
![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)
![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)
![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)
![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)

![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)

